molecular formula C11H15N3O B11661381 1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)propan-2-ol

1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11661381
M. Wt: 205.26 g/mol
InChI Key: GKQNDOGLWRERTL-UHFFFAOYSA-N
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Description

1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an imino group, a methyl group, and a hydroxyl group attached to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method involves the reaction of 2-aminobenzimidazole with acetone in the presence of a catalyst to form the desired product. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-imino-3-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C11H15N3O/c1-8(15)7-14-10-6-4-3-5-9(10)13(2)11(14)12/h3-6,8,12,15H,7H2,1-2H3

InChI Key

GKQNDOGLWRERTL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2N(C1=N)C)O

Origin of Product

United States

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